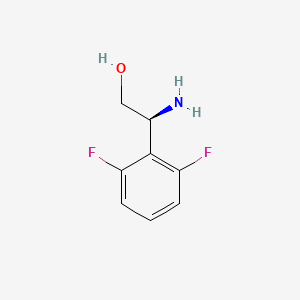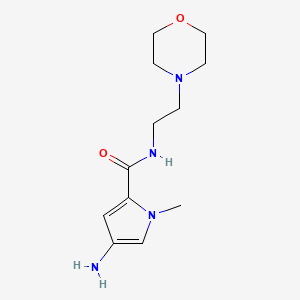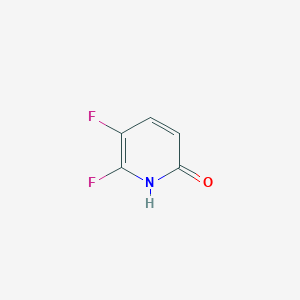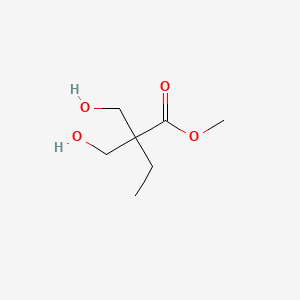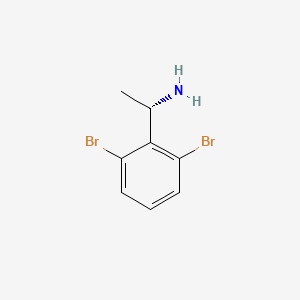
(S)-1-(2,6-Dibromophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,6-Dibromophenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 2 and 6 positions, and an ethanamine group attached to the 1 position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,6-Dibromophenyl)ethanamine typically involves the bromination of a suitable precursor followed by amination. One common method includes the bromination of (S)-1-phenylethanamine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(2,6-Dibromophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Formation of 2,6-dibromoacetophenone.
Reduction: Formation of 2,6-dibromoethylamine.
Substitution: Formation of 2,6-dihydroxyphenylethanamine or 2,6-diaminophenylethanamine.
Applications De Recherche Scientifique
(S)-1-(2,6-Dibromophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of (S)-1-(2,6-Dibromophenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (S)-1-(2,4-Dibromophenyl)ethanamine
- (S)-1-(2,6-Dichlorophenyl)ethanamine
- (S)-1-(2,6-Difluorophenyl)ethanamine
Comparison:
- Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions in (S)-1-(2,6-Dibromophenyl)ethanamine makes it unique compared to its chlorinated or fluorinated analogs, potentially leading to different reactivity and biological activity.
- Steric and Electronic Effects: The size and electronegativity of bromine atoms influence the compound’s chemical behavior and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
Propriétés
Formule moléculaire |
C8H9Br2N |
|---|---|
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
(1S)-1-(2,6-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |
Clé InChI |
AJUWRFILDRLHFZ-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC=C1Br)Br)N |
SMILES canonique |
CC(C1=C(C=CC=C1Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
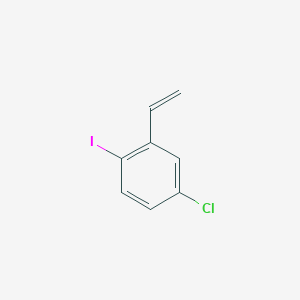
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
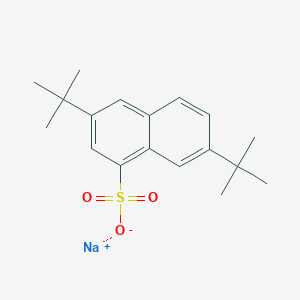

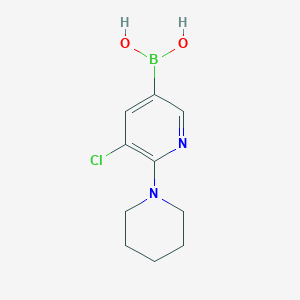
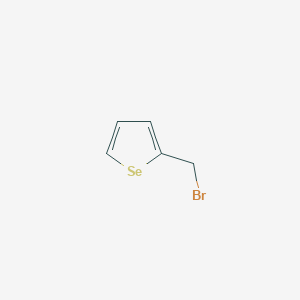
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
